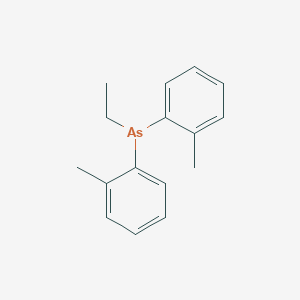
Ethylbis(2-methylphenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylbis(2-methylphenyl)arsane is an organoarsenic compound with the chemical formula C15H17As It is characterized by the presence of an ethyl group and two 2-methylphenyl groups attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethylbis(2-methylphenyl)arsane typically involves the reaction of ethylarsine with 2-methylphenylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. Purification of the product is achieved through distillation or recrystallization techniques to obtain a high-purity compound suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ethylbis(2-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other lower oxidation state compounds.
Substitution: The ethyl and 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Arsenic trioxide and other arsenic oxides.
Reduction: Elemental arsenic or lower oxidation state arsenic compounds.
Substitution: Various substituted arsanes depending on the reagents used.
Applications De Recherche Scientifique
Ethylbis(2-methylphenyl)arsane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studies on its biological activity and potential use as a biochemical probe.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the semiconductor industry for the deposition of thin films and in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of Ethylbis(2-methylphenyl)arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in certain cell types. The molecular targets include key enzymes involved in cellular metabolism and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Arsine (AsH3): A simpler arsenic hydride with different reactivity and applications.
Methylarsane (CH3AsH2): Similar structure but with a methyl group instead of an ethyl group.
Dimethylarsane ((CH3)2AsH): Contains two methyl groups attached to arsenic.
Uniqueness: Ethylbis(2-methylphenyl)arsane is unique due to the presence of both ethyl and 2-methylphenyl groups, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions with biological molecules, making it valuable in research applications.
Propriétés
Numéro CAS |
58194-53-9 |
|---|---|
Formule moléculaire |
C16H19As |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
ethyl-bis(2-methylphenyl)arsane |
InChI |
InChI=1S/C16H19As/c1-4-17(15-11-7-5-9-13(15)2)16-12-8-6-10-14(16)3/h5-12H,4H2,1-3H3 |
Clé InChI |
OYCQSKKVXOACQZ-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C1=CC=CC=C1C)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)
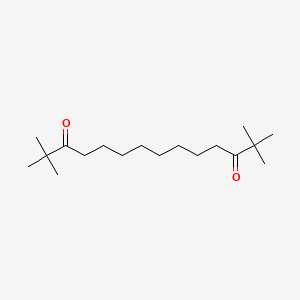


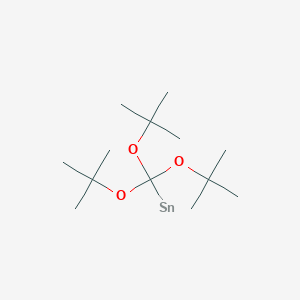
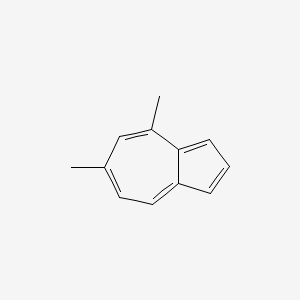
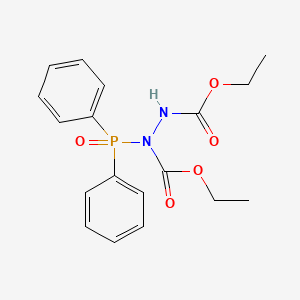
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
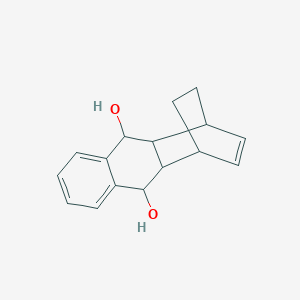

![2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide](/img/structure/B14625355.png)
